3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Beschreibung
This compound belongs to the pyrrolo[3,4-c]pyrazolone family, characterized by a fused bicyclic core with diverse substituents influencing its physicochemical and biological properties. The structure includes a 2-hydroxy-4,6-dimethylphenyl group at position 3, a 2-hydroxyethyl moiety at position 5, and a 4-methoxyphenyl group at position 3.
Eigenschaften
Molekularformel |
C22H23N3O4 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-12-10-13(2)17(16(27)11-12)19-18-20(24-23-19)22(28)25(8-9-26)21(18)14-4-6-15(29-3)7-5-14/h4-7,10-11,21,26-27H,8-9H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
MQCGJJQQWATMGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Framework Assembly via One-Pot Reactions
The pyrrolo-pyrazolone core is efficiently constructed through multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. For the target compound, 4-methoxybenzaldehyde serves as the aryl aldehyde component, introducing the 4-methoxyphenyl group at position 4 of the heterocycle. Key steps include:
-
Condensation : The aldehyde reacts with a primary amine (e.g., ethanolamine) to form an imine intermediate.
-
Cyclization : Methyl 4-(2-hydroxy-4,6-dimethylphenyl)-2,4-dioxobutanoate undergoes nucleophilic attack by the imine, followed by intramolecular cyclization to form the dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate.
-
Ring-Opening : Treatment with hydrazine hydrate in dioxane at 80°C selectively opens the chromeno-pyrrole ring, yielding the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one scaffold.
Optimized Conditions :
2-Hydroxyethyl Substituent
The 2-hydroxyethyl group at position 5 is introduced via ethanolamine during the MCR. Ethanolamine’s primary amine reacts with 4-methoxybenzaldehyde to form the imine, while its hydroxyethyl side chain remains intact post-cyclization.
2-Hydroxy-4,6-dimethylphenyl Group
This substituent originates from methyl 4-(2-hydroxy-4,6-dimethylphenyl)-2,4-dioxobutanoate, synthesized via Claisen condensation of methyl acetoacetate with 2-hydroxy-4,6-dimethylbenzaldehyde. The electron-donating methyl groups enhance the stability of the intermediate enolate.
Ring-Opening and Rearrangement Strategies
Hydrazine-Mediated Ring Expansion
The dihydrochromeno-pyrrole intermediate undergoes ring-opening with hydrazine hydrate in dioxane, followed by rearrangement to form the pyrazolone ring. This step is critical for establishing the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one framework.
Key Observations :
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dioxane | 94 | 97 |
| Temperature | 80°C | 89 | 96 |
| Reaction Time | 6 hours | 85 | 95 |
Polar aprotic solvents like dioxane enhance nucleophilicity of hydrazine, while elevated temperatures accelerate ring-opening kinetics.
Alternative Synthetic Routes
Pyrazole Core Preformation
An alternative strategy preforms the pyrazole ring prior to introducing the hydroxyethyl and aryl groups. Copper-catalyzed cyclocondensation of 1,3-diketones with hydrazines generates the pyrazole core, which is subsequently functionalized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Limitations :
Green Chemistry Approaches
Grinding methods with l-proline as a catalyst offer solvent-free routes to dihydropyrano[2,3-c]pyrazoles, though adaptation to pyrrolo-pyrazolones remains unexplored. Potential modifications include:
-
Replacing malononitrile with methyl 2,4-dioxobutanoate derivatives.
Comparative Analysis of Methods
| Method | Yield Range (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Multicomponent MCR | 72–94 | 95–97 | High | Moderate |
| Pyrazole Preformation | 50–68 | 90–93 | Low | High |
| Green Chemistry | 65–78 | 88–92 | Moderate | Low |
Synthesis of the target compound favors the multicomponent MCR due to superior yields and scalability.
Challenges and Optimization Opportunities
Steric Hindrance Management
Bulky substituents (e.g., 2-hydroxy-4,6-dimethylphenyl) impede cyclization kinetics. Strategies to mitigate this include:
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle und als Reagenz in organischen Reaktionen.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Erforscht als potenzieller therapeutischer Wirkstoff für verschiedene Krankheiten aufgrund seiner einzigartigen Struktur und biologischen Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen aufgrund seiner chemischen Stabilität und Reaktivität.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-on beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen und Signalwegen. Dazu können gehören:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen, die an Krankheitssignalwegen beteiligt sind, was zu therapeutischen Wirkungen führt.
Rezeptorbindung: Sie kann an bestimmte Rezeptoren auf Zelloberflächen binden und so zelluläre Signalwege modulieren.
DNA/RNA-Wechselwirkung: Die Verbindung kann mit genetischem Material interagieren und so die Genexpression und Zellfunktionen beeinflussen.
Wissenschaftliche Forschungsanwendungen
Research indicates that derivatives of pyrrolo[3,4-c]pyrazoles often display significant biological activities. The specific biological activity of this compound is still under investigation; however, its structural features suggest potential applications in:
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains.
- Anti-inflammatory Properties : The presence of hydroxyl groups may enhance anti-inflammatory effects.
- Anticancer Potential : Some derivatives have been explored for their ability to inhibit tumor growth.
Applications in Medicinal Chemistry
The potential applications of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one are extensive:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Investigated for effectiveness against bacterial and fungal pathogens. |
| Anti-inflammatory Drugs | Potential use in treating inflammatory diseases due to its structural properties. |
| Anticancer Therapeutics | Research into its ability to inhibit cancer cell proliferation. |
| Drug Development | Used as a lead compound for synthesizing new derivatives with enhanced efficacy. |
Case Studies
- Antimicrobial Studies : Research has shown that similar compounds exhibit significant antimicrobial properties. For instance, studies on derivatives of pyrrolo[3,4-c]pyrazole have demonstrated activity against resistant strains of bacteria and fungi.
- Anti-inflammatory Research : A study highlighted the anti-inflammatory effects of related compounds in animal models, suggesting that the hydroxyl groups present in the structure may play a crucial role in mediating these effects.
- Anticancer Investigations : Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cells, warranting further exploration into their mechanisms of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with genetic material, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Comparison of Pyrrolo[3,4-c]pyrazolone Derivatives
| Position | Target Compound | Compound | Compound |
|---|---|---|---|
| 3 | 2-Hydroxy-4,6-dimethylphenyl | 2-Hydroxyphenyl | 4-Methylphenyl |
| 4 | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 3-Fluorophenyl |
| 5 | 2-Hydroxyethyl | 2-Phenylethyl | Phenyl |
Physicochemical Properties
Melting points, solubility, and spectroscopic data vary significantly with substituents:
- Melting Points: Pyrazolone derivatives with polar groups (e.g., hydroxy, amino) exhibit higher melting points (e.g., 218–220°C for 3-amino-5,5-di(4-methylphenyl)-1-phenyl-pyrazol-4(5H)-one in ) compared to lipophilic analogs .
- IR Spectra : The carbonyl (C=O) stretch in the target compound (~1700–1720 cm⁻¹) aligns with analogs like 3a–c (), where electron-withdrawing groups (e.g., nitro) shift peaks to higher wavenumbers .
- NMR Trends : Aromatic proton signals in the target compound’s ¹H NMR (δ 6.5–7.8 ppm) are consistent with substituted phenyl groups in and .
Table 2: Spectroscopic and Physical Property Comparison
Biologische Aktivität
The compound 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also referred to by its CAS number 880407-09-0, is a member of the dihydropyrrolo[3,4-c]pyrazolone family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antioxidant properties. This article reviews the available literature on its biological activity and mechanisms of action.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 379.41 g/mol. The structure features multiple hydroxyl and methoxy substituents that may contribute to its biological effects.
Anti-inflammatory Properties
Research indicates that compounds within the dihydropyrrolo[3,4-c]pyrazolone class exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The inhibition of COX-2 is particularly notable as it is associated with reduced pain and inflammation without the gastrointestinal side effects commonly seen with non-selective NSAIDs.
- Case Study : A study demonstrated that a related compound exhibited an IC50 value of 0.52 μM against COX-2, indicating strong inhibitory potential compared to standard anti-inflammatory drugs like Celecoxib (IC50 = 0.78 μM) .
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
- Research Findings : In vitro assays have confirmed that derivatives of dihydropyrrolo[3,4-c]pyrazolone exhibit significant antioxidant activity, with some studies reporting a correlation between structural modifications and enhanced antioxidant effects .
The biological activity of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation.
- Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons to free radicals, thus neutralizing them.
- Modulation of Signaling Pathways : Some studies suggest that related compounds may influence signaling pathways involved in cell survival and apoptosis, further contributing to their therapeutic potential.
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and diastereomeric purity. Aromatic protons (δ 6.5–8.0 ppm) and hydroxy groups (δ 4.0–5.0 ppm) are critical .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- FTIR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, O-H stretch ~3200 cm⁻¹) .
Advanced Consideration
For ambiguous data (e.g., overlapping NMR signals), use 2D NMR (COSY, HSQC) or X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry . Computational tools like DFT-based NMR prediction (e.g., Gaussian) can validate assignments .
How can researchers design assays to evaluate the compound’s bioactivity, and what controls are necessary to ensure reliability?
Q. Basic Research Focus
- Antifungal Activity : Follow CLSI guidelines for broth microdilution assays (e.g., Candida albicans ATCC 90028), using fluconazole as a positive control. Measure MIC50 values .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with doxorubicin as a reference. Include solvent-only and untreated controls to exclude cytotoxicity from DMSO .
Advanced Consideration
For mechanistic studies, employ flow cytometry to assess apoptosis (Annexin V/PI staining) or Western blotting to quantify protein targets (e.g., PARP cleavage for apoptosis). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
What computational strategies can predict the compound’s reactivity or interactions with biological targets?
Q. Advanced Research Focus
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates for key synthetic steps .
- Molecular Docking : Simulate binding to targets (e.g., fungal CYP51 or human topoisomerase II) using AutoDock Vina or Schrödinger Suite . Prioritize poses with lowest ΔG values .
- MD Simulations : Run nanosecond-scale simulations (e.g., GROMACS) to assess protein-ligand stability under physiological conditions .
How should researchers address contradictions in reported bioactivity data or synthetic yields?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets using Bland-Altman plots to identify systematic biases (e.g., assay protocol differences).
- Reproducibility Checks : Replicate experiments with standardized reagents (e.g., ATCC cell lines, Sigma-Aldrich solvents) and report detailed protocols (e.g., incubation times, CO₂ levels) .
- Error Source Identification : Use root-cause analysis (e.g., Ishikawa diagrams) for low yields—test catalyst purity, moisture levels, or oxygen sensitivity .
What strategies enable rational structural modifications to enhance bioactivity or solubility?
Q. Advanced Research Focus
- SAR Studies : Synthesize analogs with substituent variations (e.g., replace methoxy with halogen or amino groups). Test solubility via shake-flask method (logP measurement) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability. Validate stability in simulated gastric fluid (pH 1.2) .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
What purification challenges arise with this compound, and how can they be mitigated?
Q. Basic Research Focus
- Recrystallization : Use solvent pairs (e.g., DMF/EtOH) to remove polar impurities. Monitor purity via HPLC (≥95% area) .
- Column Chromatography : Optimize mobile phase (e.g., hexane/EtOAc gradient) for baseline separation of diastereomers .
Advanced Consideration
For persistent impurities, employ preparative SFC (supercritical fluid chromatography) with chiral columns to resolve enantiomers .
How can kinetic and thermodynamic studies improve understanding of reaction mechanisms?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
